5-(benzo-[b]-thiophen-3-yl)-3-(trifluoromethyl)pyrazole

Kinase Inhibition TNIK Oncology

5-(Benzo[b]thiophen-3-yl)-3-(trifluoromethyl)pyrazole (CAS 4099-11-0) is a heterocyclic compound with the molecular formula C12H7F3N2S, featuring a pyrazole core substituted with a trifluoromethyl group at the 3-position and a benzo[b]thiophene moiety at the 5-position. Its structural backbone belongs to the aryl-3-trifluoromethylpyrazole class, which has been established as a privileged scaffold for modulating diverse biological targets including calcium-release-activated calcium (CRAC) channels and various kinases.

Molecular Formula C12H7F3N2S
Molecular Weight 268.26 g/mol
CAS No. 4099-11-0
Cat. No. B3265759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzo-[b]-thiophen-3-yl)-3-(trifluoromethyl)pyrazole
CAS4099-11-0
Molecular FormulaC12H7F3N2S
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)C3=NNC(=C3)C(F)(F)F
InChIInChI=1S/C12H7F3N2S/c13-12(14,15)11-5-9(16-17-11)8-6-18-10-4-2-1-3-7(8)10/h1-6H,(H,16,17)
InChIKeyWDLGSQHXXWUKNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Benzo[b]thiophen-3-yl)-3-(trifluoromethyl)pyrazole (CAS 4099-11-0): Procurement-Grade Overview for Advanced Research


5-(Benzo[b]thiophen-3-yl)-3-(trifluoromethyl)pyrazole (CAS 4099-11-0) is a heterocyclic compound with the molecular formula C12H7F3N2S, featuring a pyrazole core substituted with a trifluoromethyl group at the 3-position and a benzo[b]thiophene moiety at the 5-position. Its structural backbone belongs to the aryl-3-trifluoromethylpyrazole class, which has been established as a privileged scaffold for modulating diverse biological targets including calcium-release-activated calcium (CRAC) channels [1] and various kinases [2]. The compound serves as a versatile intermediate for further derivatization, particularly in the development of kinase inhibitors and other bioactive molecules [3]. Its robust heteroaromatic framework offers a favorable balance of molecular complexity and synthetic accessibility for medicinal chemistry and chemical biology applications.

Why Generic Substitution Fails for 5-(Benzo[b]thiophen-3-yl)-3-(trifluoromethyl)pyrazole in Critical Assays


Substitution of this compound with structurally similar analogs is not trivial due to the highly sensitive structure-activity relationships (SAR) inherent to this scaffold. The position of the trifluoromethyl group (3- vs. 5-) on the pyrazole ring profoundly influences biological activity, with 3-trifluoromethylpyrazoles demonstrating superior anti-inflammatory efficacy compared to their 5-trifluoromethyl counterparts [1]. More critically, the regioisomeric attachment of the benzo[b]thiophene moiety (2-yl vs. 3-yl) can result in dramatic potency shifts, as evidenced by a >70-fold difference in TNIK kinase inhibition between the 3-yl (IC50 = 10 nM) and 2-yl (IC50 = 703 nM) regioisomers [2]. Furthermore, the metabolic fate of the trifluoromethylpyrazole pharmacophore itself can diverge significantly among analogs, impacting in vivo robustness and experimental reproducibility [3].

Product-Specific Quantitative Evidence Guide for 5-(Benzo[b]thiophen-3-yl)-3-(trifluoromethyl)pyrazole (CAS 4099-11-0)


TNIK Kinase Inhibition: 3-yl vs 2-yl Regioisomer Comparison for Kinase Selectivity

In a direct head-to-head comparison of regioisomers derived from the same core scaffold and evaluated under identical assay conditions, the compound containing the 5-(benzo[b]thiophen-3-yl)pyrazole motif demonstrated a 70.3-fold greater inhibitory potency against TNIK kinase than its 2-yl regioisomer counterpart [1]. This substantial difference underscores the critical importance of the specific regioisomeric attachment point for target engagement.

Kinase Inhibition TNIK Oncology Structure-Activity Relationship

Cathepsin S (CatS) Inhibition: Benzothiophene-Derived Analogs vs Other Heterocycles

In a series of pyrazole-based noncovalent inhibitors of human cathepsin S (CatS), optimization of the benzo-fused 5-membered ring heterocycle led to benzothiophene-derived analogues that achieved high affinity enzymatic inhibition with IC50 values in the 20-40 nM range [1]. This performance was comparable to or better than indole-derived counterparts within the same study. Notably, these benzothiophene-containing compounds also exhibited good cellular potency with IC50 values of 30-340 nM [1], a property that did not directly correlate with enzymatic potency and was found to be dramatically affected by the specific heterocyclic framework [1].

Cathepsin S Immunology Cellular Potency Protease Inhibition

Anti-inflammatory Activity: 3-Trifluoromethylpyrazoles vs 5-Trifluoromethylpyrazoles

In a systematic study evaluating the anti-inflammatory activity of isomeric trifluoromethylpyrazole derivatives using the carrageenan-induced rat paw edema assay, 3-trifluoromethylpyrazoles as a class demonstrated significantly superior efficacy compared to their 5-trifluoromethyl counterparts [1]. While all tested compounds exhibited anti-inflammatory activity ranging from 47-76%, the 3-trifluoromethylpyrazoles were consistently the most effective, achieving 62-76% inhibition [1]. This positions them closer to the reference standard indomethacin (78% inhibition) than other isomers [1].

Anti-inflammatory COX-2 In vivo efficacy Regioisomer Comparison

Metabolic Stability: N-Trifluoromethylpyrazole Pharmacophore vs Conventional Alkylated Pyrazoles

The N-trifluoromethylpyrazole pharmacophore, which is structurally related to the trifluoromethylpyrazole motif present in the target compound, has been shown to confer significant metabolic advantages over conventional alkylated pyrazoles [1]. Specifically, the CHK1 inhibitor MU380, which incorporates this unusual motif, was designed to resist metabolic oxidative N-dealkylation, a common clearance pathway for pyrazole-based drugs [1]. In comparative studies, MU380 did not undergo in vivo N-dealkylation, unlike its clinical predecessor SCH900776, which is metabolized to a significantly less selective metabolite [1]. This metabolic robustness translated to extended inhibitory effects in cells and improved in vivo efficacy in xenograft models [1].

Metabolic Stability CHK1 Pharmacokinetics Drug Resistance

Best Research and Industrial Application Scenarios for 5-(Benzo[b]thiophen-3-yl)-3-(trifluoromethyl)pyrazole (CAS 4099-11-0)


TNIK Kinase Inhibitor Development and Screening

This compound's core motif is directly implicated in achieving low nanomolar potency against TNIK kinase (IC50 = 10 nM for a closely related analog) [1]. Procurement of 5-(benzo[b]thiophen-3-yl)-3-(trifluoromethyl)pyrazole as a synthetic intermediate or scaffold is warranted for any medicinal chemistry campaign targeting TNIK or related kinases. The 70.3-fold potency advantage of the 3-yl regioisomer over the 2-yl counterpart [1] makes this specific CAS number essential for reliable kinase profiling.

CRAC Channel and T-Lymphocyte Activation Studies

Aryl-3-trifluoromethylpyrazoles, the class to which this compound belongs, have been identified as highly potent and selective inhibitors of calcium-release-activated calcium (CRAC) channels and potent inhibitors of IL-2 production in vitro [2]. This scaffold has demonstrated oral activity in pharmacological models of T-lymphocyte-mediated diseases [2]. Researchers investigating calcium signaling, T-cell activation, or autoimmune disorders should prioritize this compound as a starting point for building focused compound libraries.

Cathepsin S Protease Inhibition with Cellular Activity

Benzothiophene-derived pyrazoles have been shown to achieve high-affinity CatS inhibition (enzymatic IC50 = 20-40 nM) with good translation to cellular potency (cellular IC50 = 30-340 nM) [3]. This property is particularly valuable for immunology research targeting antigen presentation and autoimmune conditions. The dramatic effect of the heterocyclic framework on cellular activity [3] underscores the importance of the specific benzothiophene-pyrazole architecture for achieving functional cellular inhibition.

Anti-inflammatory Research Favoring 3-Trifluoromethyl Regioisomers

As a 3-trifluoromethylpyrazole, this compound aligns with the regioisomeric class that demonstrates superior in vivo anti-inflammatory activity (62-76% inhibition in the carrageenan-induced rat paw edema assay) compared to 5-trifluoromethyl analogs [4]. This data positions 3-trifluoromethylpyrazoles as preferred scaffolds for developing COX-2 inhibitors and other anti-inflammatory agents. The compound can serve as a core building block for synthesizing and evaluating novel anti-inflammatory candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(benzo-[b]-thiophen-3-yl)-3-(trifluoromethyl)pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.